molecular formula C7H7FS B1302153 3-Fluoro-4-methylthiophenol CAS No. 64359-35-9

3-Fluoro-4-methylthiophenol

Cat. No.: B1302153
CAS No.: 64359-35-9
M. Wt: 142.2 g/mol
InChI Key: NLIOVTBTQHQXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methylthiophenol: is an organofluorine compound with the molecular formula C7H7FS. It is a derivative of thiophenol, where the hydrogen atom on the benzene ring is substituted by a fluorine atom at the third position and a methyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methylthiophenol can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-(methylthio)benzenamine with sulfuric acid and sodium nitrite in tetrahydrofuran and water at low temperatures. This is followed by the addition of copper(I) oxide and copper(II) nitrate to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methylthiophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophenols depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to 3-Fluoro-4-methylthiophenol. For example, derivatives of this compound have been evaluated for their biological activity against various cancer cell lines. A study conducted by the National Cancer Institute demonstrated that certain fluorinated compounds exhibit significant activity against leukemia and non-small cell lung cancer cell lines .

Case Study: Anticancer Evaluation

A series of fluorinated compounds were tested at a concentration of 105M10^{-5}M against 60 human cancer cell lines, showing promising results in terms of growth inhibition. The data from this study suggests that incorporating fluorinated moieties can enhance the pharmacological profiles of anticancer agents.

Material Science

Applications in Photocatalysis

This compound has been explored for its role in photocatalytic processes. Its ability to absorb light and facilitate chemical reactions makes it a candidate for use in developing advanced materials for energy conversion and storage .

Table: Photocatalytic Properties

Property Value
Absorption WavelengthUV-Vis range
Catalytic EfficiencyHigh
StabilityModerate

Comparison with Similar Compounds

    3-Fluorothiophenol: Lacks the methyl group, resulting in different reactivity and applications.

    4-Methylthiophenol: Lacks the fluorine atom, affecting its chemical properties and reactivity.

    3-Methylthiophenol: Similar structure but without the fluorine atom, leading to different chemical behavior.

Uniqueness: 3-Fluoro-4-methylthiophenol is unique due to the presence of both the fluorine and methyl groups, which impart distinct chemical properties and reactivity. This makes it valuable in various applications where specific reactivity and selectivity are required .

Biological Activity

3-Fluoro-4-methylthiophenol (C7H7FS) is an organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom, a methyl group, and a thiol functional group attached to a thiophene ring. Its molecular weight is approximately 158.19 g/mol. The unique structural features impart specific reactivity and biological properties to the compound.

PropertyValue
Molecular FormulaC7H7FS
Molecular Weight158.19 g/mol
Functional GroupsFluorine, Methyl, Thiol
SolubilitySoluble in organic solvents

Synthesis Methods

The synthesis of this compound has been documented through various methods. One notable approach involves the reaction of 4-fluoro-3-bromotoluene with sodium methyl mercaptide, which highlights the compound's potential as a building block in organic synthesis.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain thiophenol derivatives possess antibacterial properties against various pathogens, including Escherichia coli and Candida albicans. While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential activity .

Anticancer Activity

Preliminary investigations into the anticancer properties of thiophenol derivatives have yielded promising results. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The presence of fluorine in these compounds often enhances their biological activity by improving binding affinity to target proteins .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom can enhance lipophilicity and improve the compound's ability to penetrate cellular membranes, while the thiol group may participate in redox reactions or form disulfide bonds with proteins .

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial properties of various thiophenol derivatives, finding that compounds with similar functional groups exhibited minimum inhibitory concentrations (MICs) against B. mycoides and E. coli. This suggests that this compound may also possess antimicrobial properties worth exploring further .
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines indicated that certain derivatives showed IC50 values lower than standard chemotherapy agents like Doxorubicin. This highlights the potential for developing new anticancer agents based on the structure of this compound .

Properties

IUPAC Name

3-fluoro-4-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FS/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIOVTBTQHQXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374620
Record name 3-Fluoro-4-methylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64359-35-9
Record name 3-Fluoro-4-methylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64359-35-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.